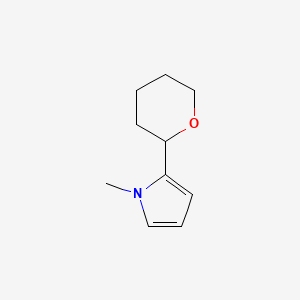
1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrole with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as sodium hydride in dimethyl sulfoxide (DMSO) at ambient temperature . Another method includes the use of palladium-catalyzed coupling reactions under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of tetrahydropyran-substituted pyrrolidines.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-(tetrahydro-2H-pyran-4-yl)-1H-pyrrole
- 1-Methyl-2-(tetrahydro-2H-pyran-3-yl)-1H-pyrrole
- 1-Methyl-2-(tetrahydro-2H-pyran-5-yl)-1H-pyrrole
Uniqueness
1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s tetrahydropyran moiety at the 2-position of the pyrrole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-methyl-2-(oxan-2-yl)pyrrole |
InChI |
InChI=1S/C10H15NO/c1-11-7-4-5-9(11)10-6-2-3-8-12-10/h4-5,7,10H,2-3,6,8H2,1H3 |
InChI Key |
GGGCTBFZNBNLHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)

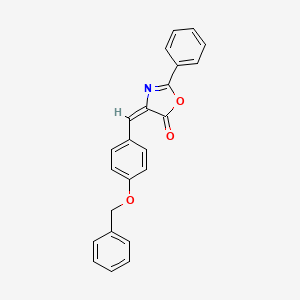
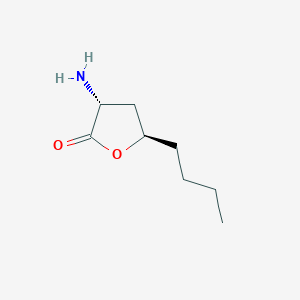
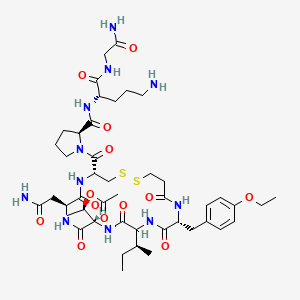
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
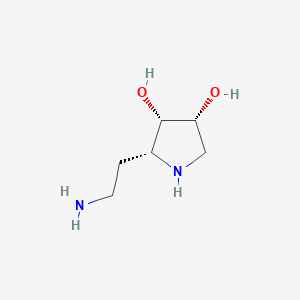
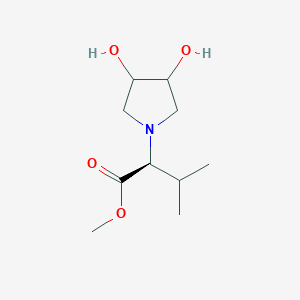
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
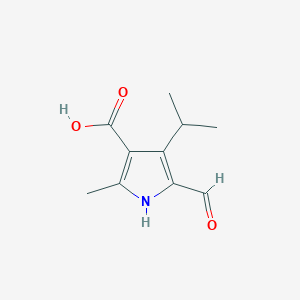

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
